molecular formula C32H25N7O5 B608361 KMH-233 CAS No. 1941174-13-5

KMH-233

Cat. No. B608361
CAS RN: 1941174-13-5
M. Wt: 587.596
InChI Key: MLNOOVGSMCJSCE-DEOSSOPVSA-N
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Description

KMH-233 is a potent, reversible, and selective l-type amino acid transporter 1 (LAT1) inhibitor . It inhibits the uptake of LAT1 substrate, l-leucine (IC50=18 μM), as well as cell growth . KMH-233 significantly potentiates the efficacy of Bestatin and Cisplatin even at low concentrations (25 μM) .


Synthesis Analysis

KMH-233 is a potent, reversible, and selective LAT1 inhibitor. It inhibits the uptake of LAT1 substrate, l-leucine (IC 50 =18 μM) as well as cell growth . KMH-233 significantly potentiates the efficacy of Bestatin and Cisplatin even at low concentrations (25 μM) .


Molecular Structure Analysis

The chemical formula of KMH-233 is C32H25N7O5 . Its exact mass is 587.19 and its molecular weight is 587.596 .


Chemical Reactions Analysis

KMH-233 is able to inhibit binding and transport of essential neutral amino acids and thus, inhibit the cell growth of cancer cells . It shows a significant reduction of cell growth with an IC50 of 124 µM .


Physical And Chemical Properties Analysis

The molecular formula of KMH-233 is C32H25N7O5 and its molecular weight is 587.58 . It is a white to yellow solid at room temperature .

Scientific Research Applications

1. Application in Cancer Research

KMH-233 has shown potential as a novel chemotherapeutic agent for the treatment of glioma, a type of brain tumor. In a study by Duntsch et al. (2006), KM-233 demonstrated effective cytotoxicity against human U87 glioma cells, comparable to Δ8-tetrahydrocannabinol and superior to BCNU, a commonly used anti-glioma chemotherapeutic agent. The study highlighted KM-233's efficacy in reducing tumor burden with minimal toxicity to healthy brain tissue, suggesting its potential for preclinical development in glioma models (Duntsch et al., 2006).

2. Mechanism of Anti-Glioma Activity

Further investigation into the mechanism of KM-233's anti-glioma activity was conducted by Gurley et al. (2012). Their research revealed that treatment with KM-233 induced changes in the phosphorylation profiles of several signaling molecules in U87MG human GBM cells. Notably, KM-233 treatment led to mitochondrial depolarization, an increase in cleaved caspase 3, and significant cytoskeletal contractions, indicating its potential as a treatment for Glioblastoma Multiforme (GBM) (Gurley et al., 2012).

Mechanism of Action

KMH-233 is a potent, reversible, and selective LAT1 inhibitor. It inhibits the uptake of LAT1 substrate, l-leucine (IC 50 =18 μM) as well as cell growth . KMH-233 significantly potentiates the efficacy of Bestatin and Cisplatin even at low concentrations (25 μM) .

properties

CAS RN

1941174-13-5

Product Name

KMH-233

Molecular Formula

C32H25N7O5

Molecular Weight

587.596

IUPAC Name

(S)-2-amino-3-(3-((2,4-dicyano-3-(4-(2-(methylamino)-2-oxoethoxy)phenyl)benzo[4,5]imidazo[1,2-a]pyridin-1-yl)carbamoyl)phenyl)propanoic acid

InChI

InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m0/s1

InChI Key

MLNOOVGSMCJSCE-DEOSSOPVSA-N

SMILES

O=C(O)[C@@H](N)CC1=CC=CC(C(NC2=C(C#N)C(C3=CC=C(OCC(NC)=O)C=C3)=C(C#N)C4=NC5=CC=CC=C5N24)=O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KMH-233;  KMH 233;  KMH233.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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